

An In-depth Technical Guide on the Solubility of Ethyl (2R)-2-aminopentanoate

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Compound of Interest

Compound Name: ethyl (2R)-2-aminopentanoate

Cat. No.: B085190

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **ethyl (2R)-2-aminopentanoate** and its hydrochloride salt, L-norvaline ethyl ester hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide supplements existing information with general principles of amino acid ester solubility and representative experimental protocols.

Physicochemical Properties

Ethyl (2R)-2-aminopentanoate hydrochloride, also known as L-norvaline ethyl ester hydrochloride, is a derivative of the amino acid L-norvaline. It is commonly available as a white to off-white solid.^[1] The hydrochloride salt form is generally utilized to enhance stability and solubility, particularly in aqueous solutions. Key physicochemical properties are summarized in the table below.

Property	Value	Source
Chemical Name	Ethyl (2R)-2-aminopentanoate hydrochloride	N/A
Synonyms	L-Norvaline ethyl ester HCl, H-Nva-OEt·HCl	[2]
CAS Number	40918-51-2	[1]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	
Molecular Weight	181.66 g/mol	[2]
Melting Point	104-106 °C / 115-119 °C	[2]
Appearance	White to off-white solid/powder	[2]
Purity	≥ 98-99% (by various methods)	[1][2]

Solubility Data

Quantitative solubility data for **ethyl (2R)-2-aminopentanoate** and its hydrochloride salt are not extensively reported in publicly accessible literature. The available data is primarily for the hydrochloride salt.

Table 2.1: Quantitative and Qualitative Solubility of **Ethyl (2R)-2-aminopentanoate** Hydrochloride

Solvent	Temperature (°C)	Solubility	Method	Notes	Source
DMSO	Not Specified	100 mg/mL (550.48 mM)	Not Specified	Ultrasonic assistance is required.	MedChemExpress
DMSO	Not Specified	Slightly Soluble	Not Specified	-	
Methanol	Not Specified	Slightly Soluble	Not Specified	-	
Water	20	Specific Rotation Measurement : 1 g in 100 mL	Optical Rotation	Indicates solubility of at least 10 mg/mL.	[2]
Aqueous Buffer	37	≥ 2.5 mg/mL (13.76 mM)	In Vivo Dissolution	In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[3]

Discussion of Expected Solubility:

The solubility of amino acid esters is influenced by the properties of the parent amino acid, the nature of the ester group, and whether it is in its free base or salt form.

- Free Base vs. Hydrochloride Salt: The free base, **ethyl (2R)-2-aminopentanoate**, possesses a primary amine and an ester functional group. The presence of the amine allows for hydrogen bonding with protic solvents. However, as with most free amino acid esters, its solubility in neutral water is limited. The hydrochloride salt is formed by protonating the amino group, which significantly increases the polarity of the molecule and enhances its solubility in water and other polar protic solvents like methanol and ethanol.[4]

- **Effect of the Alkyl Chain:** The pentanoate structure includes a propyl side chain, which introduces a degree of hydrophobicity. This characteristic suggests that while the hydrochloride salt is soluble in polar solvents, the free base form may exhibit greater solubility in less polar organic solvents like chloroform or ethyl acetate compared to its parent amino acid, L-norvaline.
- **Temperature Dependence:** The solubility of most solid organic compounds, including amino acid derivatives, in liquid solvents increases with temperature. It is therefore expected that the solubility of **ethyl (2R)-2-aminopentanoate** and its salts will be greater at higher temperatures.^[5]

Experimental Protocols

Detailed experimental protocols for the determination of solubility or the synthesis of **ethyl (2R)-2-aminopentanoate** are not readily available. Therefore, the following sections provide representative methodologies based on standard laboratory practices for similar compounds.

3.1. Illustrative Protocol for Solubility Determination (Static Equilibrium Method)

This protocol describes a general method for determining the solubility of a compound like **ethyl (2R)-2-aminopentanoate** hydrochloride in various solvents at a specified temperature.

Objective: To determine the saturation solubility of the test compound in a given solvent at a controlled temperature.

Materials:

- **Ethyl (2R)-2-aminopentanoate** hydrochloride
- Selected solvents (e.g., deionized water, ethanol, methanol, acetone)
- Thermostatically controlled shaker or water bath
- Vials with screw caps
- Analytical balance
- Centrifuge

- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a method for gravimetric analysis.

Procedure:

- Sample Preparation: Add an excess amount of the solid compound to a series of vials.
- Solvent Addition: Add a known volume of the desired solvent to each vial.
- Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to ensure a clear separation of the solid and liquid phases.
- Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent in a volumetric flask.
- Quantification: Analyze the concentration of the compound in the diluted solution using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3.2. Representative Synthesis of **Ethyl (2R)-2-aminopentanoate** Hydrochloride

This protocol is adapted from the synthesis of similar amino acid esters and represents a common method for its preparation.

Reaction: L-Norvaline is esterified in the presence of ethanol and a catalyst, typically thionyl chloride or hydrogen chloride gas, to produce the ethyl ester hydrochloride.

Materials:

- L-Norvaline
- Absolute Ethanol
- Thionyl Chloride (SOCl_2) or Hydrogen Chloride (gas)
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

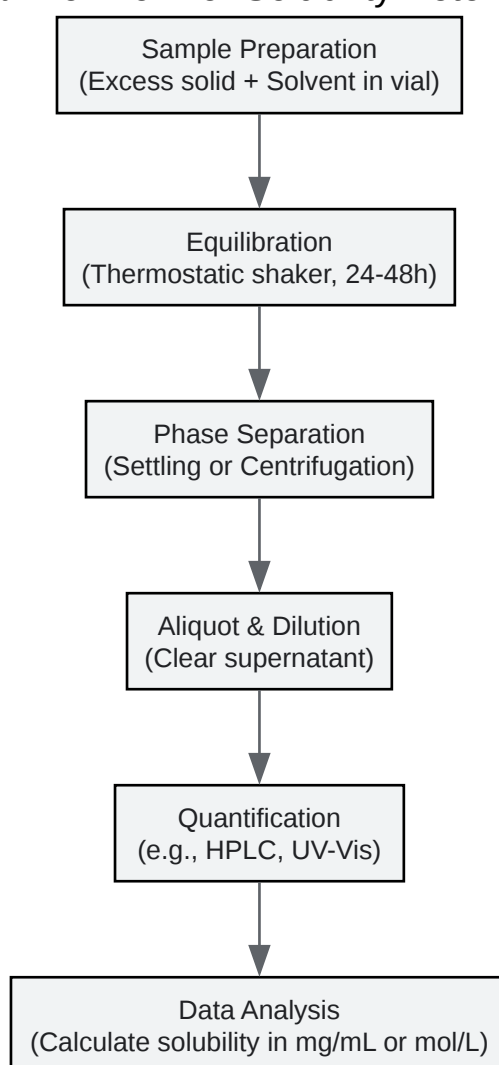
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-norvaline in absolute ethanol under a dry atmosphere (e.g., nitrogen or argon).
- **Acid Addition:** Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas in situ, which acts as the catalyst and forms the hydrochloride salt.
- **Reflux:** After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux for several hours (e.g., 4-18 hours) until the reaction is complete (monitoring can be done by TLC).
- **Solvent Removal:** After cooling to room temperature, remove the ethanol using a rotary evaporator. This will typically yield a viscous oil or a semi-solid residue.

- **Product Precipitation:** Add diethyl ether to the residue and stir or sonicate. The hydrochloride salt is generally insoluble in diethyl ether and will precipitate as a solid.
- **Isolation and Drying:** Collect the solid product by vacuum filtration, wash it with several portions of diethyl ether to remove any unreacted starting materials or byproducts, and dry it under vacuum to yield **ethyl (2R)-2-aminopentanoate hydrochloride**.

Diagrams and Workflows

Diagram 1: General Workflow for Solubility Determination

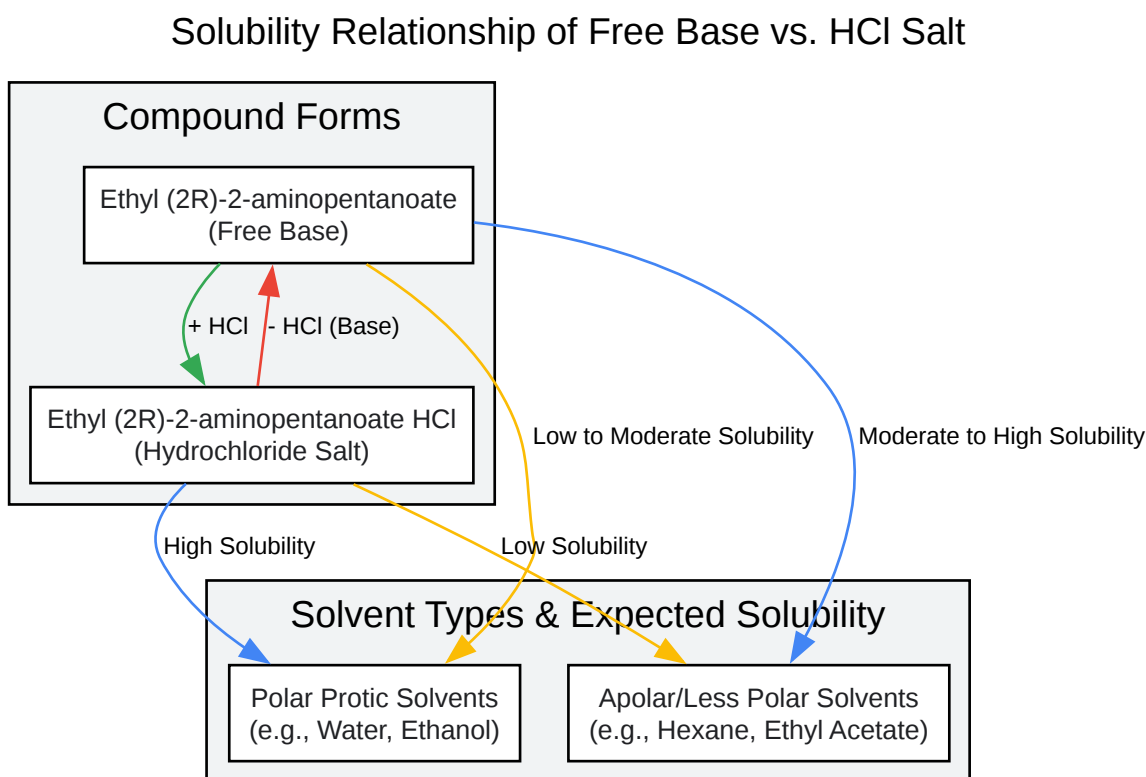
General Workflow for Solubility Determination



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Caption: A flowchart illustrating the key steps in determining the solubility of a compound using the static equilibrium method.

Diagram 2: Relationship Between Free Base, HCl Salt, and Solubility



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Caption: A diagram showing the interconversion of the free base and HCl salt and their expected relative solubilities in different solvent types.

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References

- 1. [securewellnessgroup.com](https://www.securewellnessgroup.com) [securewellnessgroup.com]

- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
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